molecular formula C16H16ClN3O4S B11140756 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11140756
M. Wt: 381.8 g/mol
InChI Key: LFEVVWXFLJSDCB-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridazinone ring, and a dioxidotetrahydrothiophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyridazinone ring, the introduction of the chlorophenyl group, and the attachment of the dioxidotetrahydrothiophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide include:

  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrothiophen-3-yl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the chlorophenyl group, pyridazinone ring, and dioxidotetrahydrothiophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16ClN3O4S

Molecular Weight

381.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C16H16ClN3O4S/c17-13-4-2-1-3-12(13)14-5-6-16(22)20(19-14)9-15(21)18-11-7-8-25(23,24)10-11/h1-6,11H,7-10H2,(H,18,21)

InChI Key

LFEVVWXFLJSDCB-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

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